molecular formula C19H13F3N2O3 B2785947 N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868679-01-0

N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Cat. No. B2785947
M. Wt: 374.319
InChI Key: QERXJJCVXMTNPV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and two carbonyl groups. It also contains an amide group (carboxamide), which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen. The molecule also contains several fluorine atoms attached to the phenyl rings, which could potentially affect its reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the phenyl rings, the pyridine ring, and the amide group. The fluorine atoms could be introduced using a variety of methods, such as electrophilic aromatic substitution. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings and the amide group could result in a planar structure, while the fluorine atoms could affect the electron distribution and polarity of the molecule.



Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amide group could participate in condensation or hydrolysis reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the substituents.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, it’s likely to be solid at room temperature, and its solubility would depend on the solvent used. The presence of the fluorine atoms could increase its stability and affect its reactivity.


Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment. It’s also important to dispose of it properly to minimize environmental impact.


Future Directions

The study and application of this compound could be a potential area for future research. It could be explored for various uses, depending on its properties and biological activity. For example, if it shows promising activity in biological assays, it could be further developed as a drug.


Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature would be needed. Always follow safety guidelines when handling chemicals. If you’re planning to synthesize or use this compound, please consult with a qualified professional.


properties

IUPAC Name

N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c20-13-7-8-16(22)17(10-13)23-18(25)14-5-3-9-24(19(14)26)27-11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERXJJCVXMTNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

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